(4AR,7aR)-6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride
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Overview
Description
(4AR,7aR)-6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b][1,4]oxazine ring system. The presence of the dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,7aR)-6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an oxirane compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound. Industrial production methods also focus on minimizing waste and optimizing resource utilization to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
(4AR,7aR)-6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazine compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced into the oxazine ring.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may be performed in aqueous or organic solvents at elevated temperatures, while reduction reactions may require anhydrous conditions and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted and functionalized oxazine derivatives
Scientific Research Applications
(4AR,7aR)-6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of novel heterocyclic compounds and as a reagent in organic transformations.
Biology: It serves as a probe in biochemical assays and as a ligand in the study of enzyme-substrate interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of (4AR,7aR)-6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine dihydrochloride
- (4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine dihydrochloride
Uniqueness
Compared to similar compounds, (4AR,7aR)-6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride exhibits unique structural features and reactivity. Its specific stereochemistry and functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H16Cl2N2O |
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Molecular Weight |
215.12 g/mol |
IUPAC Name |
(4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-9-4-6-7(5-9)10-3-2-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1 |
InChI Key |
LECMPEZOTMAWLN-GPJOBVNKSA-N |
Isomeric SMILES |
CN1C[C@@H]2[C@@H](C1)OCCN2.Cl.Cl |
Canonical SMILES |
CN1CC2C(C1)OCCN2.Cl.Cl |
Origin of Product |
United States |
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